2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride
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Overview
Description
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrCl3O2S and a molecular weight of 324.41 g/mol . It is a derivative of benzene, featuring bromine, chlorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Bromo-4,5-dichlorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions . The reaction proceeds as follows:
C6H2BrCl2+ClSO3H→C6H2BrCl2SO2Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation processes. The reaction is conducted in specialized reactors designed to handle corrosive reagents and high temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride: Similar structure but with methoxy groups instead of chlorine atoms.
2,4-Dibromobenzene-1-sulfonyl chloride: Contains two bromine atoms instead of bromine and chlorine.
Uniqueness
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile reagent in organic synthesis and research applications .
Properties
IUPAC Name |
2-bromo-4,5-dichlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKNIDOUXRMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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